2,3-Dichloro-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Cl2FN and a molecular weight of 190.00 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzonitrile can be achieved through various methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, the chlorination of 2,6-dichloro-3-fluoroacetophenone with chlorine gas in glacial acetic acid can yield this compound . Another method involves the ammoxidation of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene to produce the corresponding benzonitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of aprotic polar solvents and specific catalysts, such as perfluoroalkyl oxa-carboxylic acid derivatives, can enhance the efficiency and yield of the reaction . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium amide, potassium fluoride, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to investigate the effects of halogenated benzonitriles on biological systems.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is known that halogenated benzonitriles can interfere with cellular processes by binding to proteins and enzymes. This binding can alter the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
- 2,3-Dichlorobenzonitrile
Uniqueness
2,3-Dichloro-6-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and fluorine atoms in specific positions imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISOOQLALMAJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396135 |
Source
|
Record name | 2,3-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79544-26-6 |
Source
|
Record name | 2,3-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.